molecular formula C16H13NO2 B4662417 1-(1H-indol-3-yl)-2-phenoxyethanone

1-(1H-indol-3-yl)-2-phenoxyethanone

Cat. No.: B4662417
M. Wt: 251.28 g/mol
InChI Key: UFIMAFZPAYONGW-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-phenoxyethanone is a compound that features an indole moiety linked to a phenoxy group via an ethanone bridge. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, like many indole derivatives, is of interest in various fields including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-phenoxyethanone typically involves the reaction of indole derivatives with phenoxyacetyl chloride under basic conditions. A common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbonyl carbon of phenoxyacetyl chloride, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-2-phenoxyethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-phenoxyethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and targets can vary based on the specific context and application.

Comparison with Similar Compounds

    1-(1H-indol-3-yl)-2-phenylethanone: Similar structure but lacks the phenoxy group, leading to different chemical and biological properties.

    1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group on the phenyl ring, which can influence its reactivity and biological activity.

    1-(1H-indol-3-yl)-2-(2,4-dichlorophenyl)ethanone:

Uniqueness: 1-(1H-indol-3-yl)-2-phenoxyethanone is unique due to the presence of both the indole and phenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these moieties allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(11-19-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIMAFZPAYONGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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